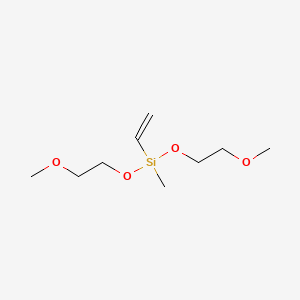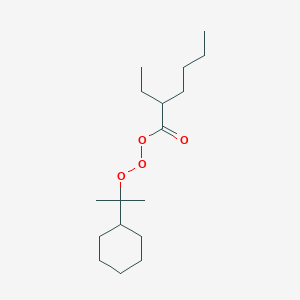
2-Cyclohexylpropan-2-yloxy 2-ethylhexaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate is an organic peroxide compound with the molecular formula C17H30O4 and a molecular weight of 298.4177 g/mol . This compound is known for its applications in polymerization processes and as an initiator in various chemical reactions.
Métodos De Preparación
The synthesis of 1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate typically involves the reaction of 1-cyclohexyl-1-methylethyl alcohol with 2-ethylhexanoic acid in the presence of a peroxide catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the desired peroxide compound. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions to produce the compound in significant quantities .
Análisis De Reacciones Químicas
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: As a peroxide, it can act as an oxidizing agent, facilitating the oxidation of other compounds.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive and can initiate polymerization reactions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and other peroxides. The major products formed from these reactions depend on the specific conditions and reactants involved .
Aplicaciones Científicas De Investigación
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in polymerization reactions to create various polymers and copolymers.
Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical formation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate primarily involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization, by reacting with monomers to form long polymer chains. The molecular targets and pathways involved in these processes depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate can be compared with other organic peroxides, such as:
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Methyl ethyl ketone peroxide: Used in the production of fiberglass and as a hardening agent for polyester resins.
Di-tert-butyl peroxide: Employed as a radical initiator in various chemical reactions.
The uniqueness of 1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate lies in its specific structure, which imparts distinct reactivity and stability characteristics compared to other peroxides .
Propiedades
Fórmula molecular |
C17H32O4 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-cyclohexylpropan-2-yloxy 2-ethylhexaneperoxoate |
InChI |
InChI=1S/C17H32O4/c1-5-7-11-14(6-2)16(18)19-21-20-17(3,4)15-12-9-8-10-13-15/h14-15H,5-13H2,1-4H3 |
Clave InChI |
MDECFHKUSHRPOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OOOC(C)(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


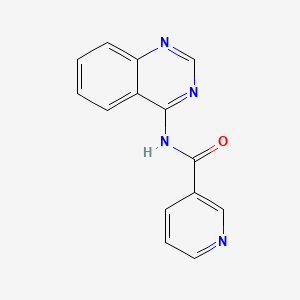
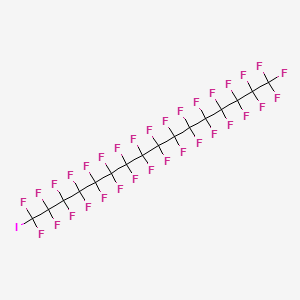
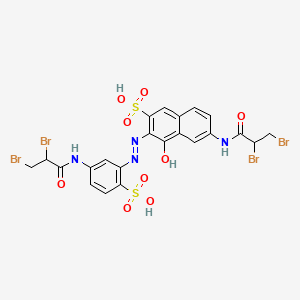
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
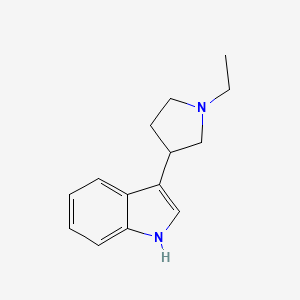


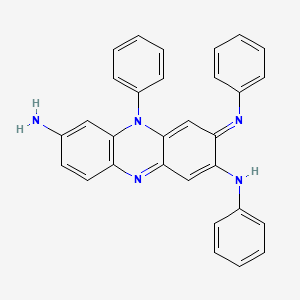

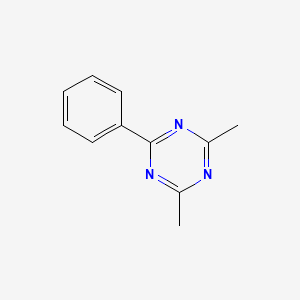

![2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B15341816.png)

